(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a 2,4,6-trichlorophenyl group. The presence of multiple chlorine atoms and the chiral center make it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable amine under controlled conditions. One common method includes the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The presence of chlorine atoms may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4,6-Trichlorophenyl)ethan-1-ol: Similar structure but lacks the amino group.
2-[(2,4,6-trichlorophenyl)amino]ethan-1-ol: Similar structure but with different functional groups.
Uniqueness
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol is unique due to its combination of an amino group, hydroxyl group, and multiple chlorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8Cl3NO |
---|---|
Molecular Weight |
240.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4,6-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl3NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m1/s1 |
InChI Key |
IOAQUWNBEYYLTI-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)[C@@H](CO)N)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(CO)N)Cl)Cl |
Origin of Product |
United States |
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